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Introduction

Methyl B-resorcylate, systematically known as methyl 2,4-dihydroxybenzoate, is a phenolic
compound belonging to the resorcinolic acid ester family. It is a key synthetic intermediate in
the preparation of various fine chemicals and pharmaceutical agents.[1] Its structural motif, the
2,4-dihydroxybenzoate core, is found in numerous bioactive natural products, making it a
molecule of significant interest in medicinal chemistry and drug discovery.[2]

Notably, methyl 3-resorcylate serves as a crucial building block for the synthesis of C-C
chemokine receptor type 1 (CCR1) antagonists.[3] CCR1 is a G protein-coupled receptor
(GPCR) implicated in a variety of inflammatory and autoimmune diseases, positioning its
antagonists as promising therapeutic candidates.[4] This guide provides a comprehensive
overview of the structure, properties, spectroscopic data, synthesis, analysis, and biological
relevance of methyl B-resorcylate.

Structure and Physicochemical Properties

Methyl B-resorcylate is a substituted benzoic acid ester. The molecule consists of a benzene
ring substituted with two hydroxyl groups at positions 2 and 4 and a methyl ester group at
position 1.

Chemical Structure and Identifiers
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Identifier Value

IUPAC Name methyl 2,4-dihydroxybenzoate[5]

Synonyms Methyl B-resorcylate, 2,4--Dih?/droxybenzoic acid
methyl ester, 3-Resorcylic acid methyl ester[6]

CAS Number 2150-47-2[6]

Molecular Formula CsHsOa4[7]

Molecular Weight 168.15 g/mol [7]

SMILES COC(=0)clccc(O)ec1Of6]

InChl Key IFCLXHRIYTHPV-UHFFFAOYSA-N[6]

hvsical and Chemical :

Property Value Reference(s)
White to pale cream crystalline
Appearance
powder
Melting Point 118-121 °C [9]
Boiling Point 326.9 °C (Predicted)
Soluble in methanol and
Solubility DMSO (= 100 mg/mL).[2] [2]
Poorly soluble in water.
Data available in [IUPAC
pKa [5]

Digitized pKa Dataset

Hazard Class

Eye Irrit. 2, Skin Irrit. 2, STOT

SE 3 el

Spectroscopic Data

The following tables summarize the key spectroscopic features of methyl 3-resorcylate,

essential for its identification and characterization.
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NMR Spectroscopy

IH NMR Spectral Data[10]

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~10.5 s 1H Ar-OH (C2)
~7.6 d 1H Ar-H (C6)
~6.4 dd 1H Ar-H (C5)
~6.3 d 1H Ar-H (C3)
~5.5 s (broad) 1H Ar-OH (C4)
~3.9 S 3H -OCHs

13C NMR Spectral Data[10]

Chemical Shift (ppm) Assignment
~170.0 C=0

~162.0 C4-OH
~160.0 C2-OH
~132.0 C6-H

~108.0 C5-H

~104.0 Ci

~103.0 C3-H

~52.0 -OCHs

Infrared (IR) Spectroscopy[11]
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Wavenumber (cm~?) Intensity Assignment

3400-3100 Strong, Broad O-H Stretch (Phenolic)
~3050 Medium C-H Stretch (Aromatic)
~2950 Medium C-H Stretch (Aliphatic, -CH3)
~1640 Strong C=0 Stretch (Ester)
1600-1450 Medium-Strong C=C Stretch (Aromatic Ring)
~1250 Strong C-O Stretch (Ester/Phenol)

Mass Spectrometry (MS)[10]

m/z Relative Intensity Assignment
168 High [M]* (Molecular lon)
136 High [M - CHsOH]*
108 Medium [M - COOCHs - HJ*

Experimental Protocols

Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of methyl B-resorcylate from 2,4-dihydroxybenzoic acid

via acid-catalyzed esterification.[11][12]
Materials:

e 2,4-Dihydroxybenzoic acid

e Methanol (Anhydrous)

o Sulfuric Acid (Concentrated)

o Sodium Bicarbonate (Saturated solution)

» Brine (Saturated NaCl solution)
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e Anhydrous Magnesium Sulfate

o Ethyl Acetate

e Hexane

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic
acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3
drops per gram of acid) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

After completion, allow the mixture to cool to room temperature and remove the excess
methanol under reduced pressure using a rotary evaporator.

Dissolve the resulting residue in ethyl acetate (30 mL).

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL),
saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude methyl B-resorcylate by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexane) or by silica gel column chromatography.

Reaction Setup Workup
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Caption: Workflow for the synthesis of methyl 3-resorcylate.

Analytical Protocol: HPLC-UV Method

This protocol provides a representative method for the analysis and quantification of methyl (3-
resorcylate using High-Performance Liquid Chromatography with UV detection, adapted from
methods for similar phenolic compounds.[13][14]

Instrumentation & Conditions:

e HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis
detector.

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

o Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in
water (e.g., 35:65 v/v).

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

» Detection Wavelength: 254 nm.
e Injection Volume: 10 pL.
Procedure:

o Standard Preparation: Prepare a stock solution of methyl B-resorcylate reference standard
(e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock
solution with the mobile phase to achieve concentrations ranging from 1-100 pg/mL.

o Sample Preparation: Accurately weigh the sample containing methyl 3-resorcylate. Dissolve
and dilute it with the mobile phase to a final concentration within the calibration range. Filter
the sample through a 0.45 um syringe filter before injection.
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» Analysis: Inject the prepared standards and samples onto the HPLC system.

» Quantification: Construct a calibration curve by plotting the peak area of the standard
solutions against their known concentrations. Determine the concentration of methyl 3-
resorcylate in the samples by interpolating their peak areas from the calibration curve.
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Caption: General workflow for HPLC-UV analysis of methyl B-resorcylate.
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Biological Activity and Mechanism of Action

The primary pharmacological interest in methyl 3-resorcylate stems from its role as a precursor
in the synthesis of CCR1 antagonists.

Role as a CCR1 Antagonist Precursor

CCRL1 is a chemokine receptor expressed on various immune cells, including monocytes, T
lymphocytes, and neutrophils.[15] Its activation by ligands such as CCL3 (MIP-1a) and CCL5
(RANTES) is a key step in mediating leukocyte recruitment to sites of inflammation.[16]
Consequently, blocking this receptor is a therapeutic strategy for inflammatory and autoimmune
diseases.[4] Methyl 3-resorcylate provides the core chemical scaffold onto which additional
functionalities are built to create potent and selective CCR1 antagonists.

CCR1 Signaling Pathway

CCR1 is a canonical seven-transmembrane G protein-coupled receptor that primarily signals
through the Gai subunit.[17]

Ligand Binding: Chemokines like CCL5 bind to the extracellular domain of CCR1.

G Protein Activation: This binding induces a conformational change in CCR1, facilitating the
exchange of GDP for GTP on the associated Gai protein. This activates the G protein,
causing the Gai subunit to dissociate from the Gy dimer.

o Downstream Effects (Gai): The activated Gai subunit inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels.[17]

» Downstream Effects (GBy): The GBy dimer can activate other effectors, such as
phospholipase C (PLC), which cleaves PIPz into IPs and DAG. This leads to an increase in
intracellular calcium (Ca2*) and activation of Protein Kinase C (PKC).

o Cellular Response: These signaling events culminate in various cellular responses, including
chemotaxis (cell migration), activation of MAP kinase pathways (e.g., ERK1/2) promoting cell
survival and proliferation, and the release of inflammatory mediators.[16][18]

o Desensitization: Following activation, the receptor is phosphorylated, leading to the
recruitment of -arrestin, which uncouples the receptor from the G protein and promotes its
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internalization, thereby desensitizing the cell to further stimulation.[17]
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Caption: Simplified CCR1 signaling pathway upon ligand binding.

Safety and Toxicity

Methyl B-resorcylate is classified as a hazardous substance. Available safety data indicates the
following:

o Skin Irritation: Causes skin irritation (Category 2).[19]
o Eye Irritation: Causes serious eye irritation (Category 2).[19]

» Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single
Exposure, Category 3).[19]

There is limited specific data available on the detailed ADMET (Absorption, Distribution,
Metabolism, Excretion, and Toxicity) profile of methyl B-resorcylate itself. However, related
compounds like methyl salicylate are known to be readily absorbed through the skin.[13] It is
metabolized primarily through hydrolysis to its corresponding carboxylic acid, salicylic acid.[13]
Given its structure, methyl 3-resorcylate is expected to undergo similar metabolic hydrolysis to
2,4-dihydroxybenzoic acid. Standard laboratory safety precautions, including the use of
personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory
when handling this compound.[19] Work should be conducted in a well-ventilated area or a
fume hood.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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